molecular formula C42H70O12 B10788786 Ginsenoside-Rg5

Ginsenoside-Rg5

Cat. No.: B10788786
M. Wt: 767.0 g/mol
InChI Key: NJUXRKMKOFXMRX-SEPCTGPUSA-N
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Description

Chemical Characterization of Ginsenoside-Rg5

Structural Elucidation and Isomeric Properties

This compound (C~42~H~70~O~12~) features a dammarane-type skeleton with two β-D-glucopyranosyl units at the C-3 and C-20 positions. Its structure includes a unique conjugated diene system at C-20–C-22 and C-24–C-25, which confers distinct reactivity in aqueous environments. Recent studies have identified four stereoisomeric decomposition products (compounds 1–4 ) formed via oxidation and hydrolysis, differing in configurations at C-20 and C-24 (Tables 1–2).

Structural Differentiation of Degradation Products

Compound 1 (C~42~H~72~O~15~) exhibits an S-configuration at C-20 and R-configuration at C-24, while compound 2 adopts S-configurations at both positions. Compounds 3 and 4 display R- and S-configurations at C-20 and C-24, respectively. These stereochemical variations arise from epoxide hydrolysis pathways mediated by dissolved oxygen, as confirmed by ~1~H NMR coupling constants (J = 15.6 Hz for E-configured double bonds) and ~13~C NMR shifts (δ~C~ 136.16–136.40 for C-22).

Table 1: ~1~H NMR Data of this compound Degradation Products (δ in ppm)

Proton Compound 1 Compound 2 Compound 3 Compound 4
H-22 6.41 d 6.36 d 6.42 d 6.51 d
H-23 6.50 dd 6.45 dd 6.54 dd 6.31 dd
H-1′ 4.96 d 4.96 d 4.93 d 4.94 d
H-1″ 5.40 d 5.40 d 5.38 d 5.38 d

Table 2: ~13~C NMR Data of Key Stereogenic Centers (δ in ppm)

Carbon Compound 1 Compound 2 Compound 3 Compound 4
C-20 72.8 72.5 73.1 72.9
C-24 75.4 75.1 74.8 75.6
C-22 136.20 136.18 136.40 136.16

The instability of the C-24–C-25 double bond compared to the C-20–C-22 system explains the preferential formation of compound 1 during initial oxidation. This structural lability underscores the compound's susceptibility to ambient hydrolysis and oxygenation.

Physicochemical Properties and Stability Analysis

This compound demonstrates marked hydrophobicity (logP ≈ 8.2) but undergoes rapid aqueous degradation, with 56% decomposition within 48 hours and 95% after 10 days at 25°C. Kinetic studies reveal a pseudo-first-order degradation profile (k = 0.158 day^-1^), driven by three primary factors:

  • Dissolved Oxygen : Mediates epoxidation of C-20–C-22 and C-24–C-25 double bonds, forming unstable intermediates.
  • Temperature Dependence : Arrhenius analysis shows a 2.3-fold rate increase per 10°C rise (E~a~ = 58.4 kJ/mol).
  • Hydrolytic Cleavage : The β-glucosidic linkage at C-3 undergoes acid-catalyzed hydrolysis (t~1/2~ = 34 h at pH 3).

Degradation Pathway

  • Oxidation : Dissolved oxygen converts C-20–C-22 double bond to epoxide.
  • Hydrolysis : Epoxide ring opens to form vicinal diols.
  • Dehydration : Eliminates water to generate new double bonds (e.g., C-22–C-23).

This cascade produces four stereoisomeric pentahydroxydammarane derivatives, differing in hydroxyl group orientations at C-20 and C-24.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

~1~H NMR (500 MHz, pyridine-d~5~):

  • Anomeric protons at δ~H~ 4.96 (d, J = 7.8 Hz, H-1′) and 5.40 (d, J = 7.2 Hz, H-1″) confirm β-glucosidic linkages.
  • Olefinic protons at δ~H~ 6.41 (H-22) and 6.50 (H-23) with J = 15.6 Hz indicate E-geometry.

~13~C NMR (125 MHz, pyridine-d~5~):

  • Glycosidic carbons at δ~C~ 106.2 (C-1′), 78.4 (C-2′), 88.1 (C-3′).
  • Aglycone carbons at δ~C~ 136.20 (C-22), 72.8 (C-20), 75.4 (C-24).
High-Resolution Mass Spectrometry (HR-MS)
  • [M + Na]^+^ at m/z 839.47399 (C~42~H~72~O~15~) for compound 1 , differing from Rg5 (C~42~H~70~O~12~) by +H~2~O~3~.
  • Characteristic fragmentation at m/z 621.3864 corresponds to aglycone + 2H~2~O.
Infrared (IR) Spectroscopy
  • Hydroxyl stretches at 3420 cm^-1^ (broad, -OH).
  • Conjugated diene absorption at 1645 cm^-1^ (C=C stretch).
  • Glycosidic C-O-C vibration at 1075 cm^-1^.

Properties

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23?,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1

InChI Key

NJUXRKMKOFXMRX-SEPCTGPUSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/C1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C

Origin of Product

United States

Preparation Methods

Mechanistic Insights and Pathway Optimization

The acid-catalyzed dehydration of PPD-type ginsenosides, such as Rb1, Rg3, and saponin mixtures, represents the most widely studied method for Rg5 synthesis. Density functional theory (DFT) calculations and nuclear Overhauser effect spectroscopy (NOESY) analyses have elucidated the reaction mechanisms, revealing that the configuration of precursor compounds critically influences hydrogen bonding and dehydration kinetics. For instance, S-Rg3 undergoes intramolecular hydrogen bonding between 12β-OH and 20(S)-OH groups, facilitating dehydration to Rg5, whereas R-Rg3 lacks this structural advantage, resulting in negligible yields.

Experimental data demonstrate that Rb1 converts directly to Rg5 with 45.42% yield within 20 minutes under hydrochloric acid catalysis in methanol, bypassing the Rg3 intermediate. In contrast, S-Rg3 requires 60 minutes to achieve only 38.97% conversion, while R-Rg3 yields trace amounts (Figure 1). This disparity underscores the superiority of Rb1 as a precursor, attributed to its glycosidic bonds at C-3 and C-20, which undergo simultaneous cleavage and rearrangement (Figure 2).

Scalability Using PPD Saponin Mixtures

PPD saponin mixtures (containing Rb1, Rb2, Rb3, Rc, and Rd) offer a cost-effective alternative to purified precursors. When treated with HCl in methanol at 65°C, these mixtures achieve 47.71% Rg5 yield within 20 minutes, outperforming single-compound reactions. The process eliminates the need for high-pressure equipment and reduces raw material costs by 60–70% compared to Rg3-based methods.

Integrated Extraction-Modification from Ginseng Fibrous Root Powder

Single-Step Hydrochloric Acid-Ethanol Reflux

A breakthrough method developed by Liu et al. integrates saponin extraction and Rg5 modification in one step using ginseng fibrous root powder (GFRP). Optimized conditions (85°C, 0.06 mol/L HCl, 1:55 g/mL sample-to-solvent ratio, 95% ethanol, 4 hours) yield 3.79% Rg5 at atmospheric pressure. The approach leverages ethanol’s dual role as a solvent and stabilizer, preventing Rg5 degradation observed at higher temperatures (Figure 3).

Factor Optimization and Kinetic Analysis

  • Temperature : Yields increase linearly from 65°C to 85°C (R² = 0.98) but decline sharply above 85°C due to ethanol evaporation and Rg5 decomposition.

  • Acid Concentration : A 0.06 mol/L HCl maximizes glycoside hydrolysis without causing excessive side reactions.

  • Time : The reaction follows first-order kinetics (k = 0.12 min⁻¹) for the first 4 hours, after which degradation dominates (k = 0.08 min⁻¹).

Enzymatic Bioconversion Followed by Acid Hydrolysis

Two-Step β-Glucosidase and High-Pressure Processing

This method involves enzymatic deglycosylation of Rb1 to Rg3 using β-glucosidase (4 days, pH 5.0), followed by citric acid treatment (121°C, 2 hours) to yield Rg5 with 99.27% HPLC purity . While effective, the extended timeline and energy-intensive high-pressure step limit industrial applicability.

Soxhlet Extraction with Molecular Sieves

Enhanced Efficiency via Adsorption

An improved Soxhlet system incorporating 4Å molecular sieves (0.3 g) and methanol solvent achieves 3.20% Rg5 yield from GFRP at 65°C over 4 hours. The sieves adsorb water, shifting the equilibrium toward Rg5 formation and reducing side reactions.

Comparative Analysis of Preparation Methods

MethodStarting MaterialConditionsYield (%)TimePurity (%)Scalability
Acid-Catalyzed Rb1Purified Rb10.5M HCl, MeOH, 65°C45.4220 min95.2High
PPD Mixture DehydrationPPD saponins0.5M HCl, MeOH, 65°C47.7120 min91.8Industrial
GFRP RefluxGFRP0.06M HCl, 95% EtOH, 85°C3.794 h88.5Pilot-scale
Enzymatic + AcidRb1β-Glucosidase + 0.25M citric acid27.06 days99.3Lab-scale
Soxhlet with SievesGFRP4Å sieves, MeOH, 65°C3.204 h85.4Moderate

Key Trade-offs : Acid-catalyzed methods favor speed and yield but require purified precursors. GFRP-based approaches use cheaper materials but necessitate longer durations. Enzymatic routes achieve high purity at the expense of scalability.

Optimization Strategies and Industrial Challenges

Catalyst and Solvent Engineering

  • HCl vs. Organic Acids : HCl (0.06–0.5M) outperforms citric and formic acids in dehydration efficiency but increases corrosion risks.

  • Solvent Selection : Methanol enhances Rb1 conversion due to higher polarity, while ethanol minimizes degradation in GFRP methods.

Economic and Environmental Considerations

PPD saponin mixtures reduce raw material costs to $12/kg compared to $480/kg for purified Rg3. However, solvent recovery systems are essential to mitigate environmental impacts from methanol/ethanol use .

Chemical Reactions Analysis

Acid-Catalyzed Conversion from Protopanaxadiol (PPD) Saponins

Ginsenoside Rg5 is primarily synthesized through acid-catalyzed elimination reactions involving PPD-type saponins (e.g., Rb1, Rb2, Rc, Rd) or ginsenoside Rg3 . Key findings include:

  • Rb1 as a precursor : Rb1 converts to Rg5 more efficiently than Rg3, with 38.97% of S-Rg3 and 62.4% of Rb1 yielding Rg5 under optimal conditions .

  • Direct conversion mechanism : Rb1 → Rg5 occurs directly via elimination of a glycosidic bond, bypassing the intermediate Rg3 . This was confirmed by density functional theory (DFT) analysis, which revealed that Rb1’s structural stability facilitates rapid elimination .

  • Role of solvents : Ethanol enhances Rg5 selectivity compared to water or ethanol-water mixtures, with yields up to 62.4% using 4Å molecular sieves and HCl .

Table 1: Effect of Solvents and Molecular Sieves on Rg5 Yield

SolventMolecular SieveHCl AddedRg5 Yield (%)
Water-+9.6
50% EtOH-+26.9
EtOH+62.4
EtOH+54.5
Data from optimized conditions (70°C, 2 hours) .

Influence of Reaction Parameters

  • Temperature : Higher temperatures favor S-Rg3 formation, while moderate conditions (70°C) optimize Rg5 yields .

  • Molecular sieves : 4Å sieves inhibit Rg5 decomposition, improving yield to 62.4% compared to 54.5% with 5Å sieves .

  • Catalyst : Hydrochloric acid accelerates glycosidic bond hydrolysis but risks Rg5 decomposition; controlled use is critical .

Stability in Aqueous Solutions

Rg5 exhibits low stability in water , with ~95% decomposition after 10 days due to oxidation and hydrolysis . Key degradation products include:

  • Oxidized derivatives : Formed via peroxide-mediated pathways.

  • Hydrolyzed metabolites : Generated by cleavage of glycosidic bonds.

  • Dehydrated stereoisomers : Four stereoisomers form through acid-catalyzed dehydration .

Mechanism of Degradation

The degradation pathway involves:

  • Hydrolysis of glycosidic bonds : Loss of sugar moieties.

  • Oxidative cleavage : Formation of carbonyl groups.

  • Dehydration : Rearrangement of the aglycone skeleton .

Figure 1: Simplified Degradation Pathway of Rg5
(Adapted from )

  • Oxidation → carbonyl formation

  • Hydrolysis → loss of sugar moieties

  • Dehydration → stereoisomer formation

Structural and Theoretical Insights

Scientific Research Applications

Ginsenoside-Rg5 has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Rg5 and related compounds share a dammarane skeleton but differ in functional groups and glycosylation patterns:

  • Rg5 : C-20 double bond (Δ20,22), two glucose residues at C-3 .
  • Rg3 : Precursor to Rg5; contains a hydroxyl group at C-20 (tertiary alcohol) .
  • Rk1 : Structural isomer of Rg5; differs in the position of the C-20 double bond (Δ20,21 vs. Δ20,22) .
  • Rb1 : Precursor PPD-type saponin; hydrolyzed to Rg3 or directly converted to Rg5 .
Table 1: Structural Comparison of Key Ginsenosides
Compound Core Structure Key Functional Groups Glycosylation Pattern
Rg5 Dammarane Δ20,22 double bond C-3: Glc(2→1)Glc
Rg3 Dammarane C-20 hydroxyl (tertiary alcohol) C-3: Glc(2→1)Glc
Rk1 Dammarane Δ20,21 double bond C-3: Glc(2→1)Glc
Rb1 Dammarane C-20 hydroxyl (secondary alcohol) C-3: Glc(2→1)Glc; C-20: Glc

Pharmacological Activity

Anticancer Effects
  • Rg5 vs. Rg3: Rg5 induces apoptosis in MCF-7 and MDA-MB-453 breast cancer cells more effectively than Rg3 . Rg5 enhances radiosensitivity in lung adenocarcinoma by degrading HSP90 client proteins (e.g., EGFR, AKT), whereas Rg3 lacks this effect .
  • Rg5 vs. Rk1 :

    • Both Rg5 and Rk1 inhibit NMDA receptors, but Rk1 shows stronger potency in hippocampal neurons .
Table 2: Anticancer Activity Comparison
Compound Cancer Type Key Mechanism IC50/Effective Dose Reference
Rg5 Breast (MCF-7) Apoptosis via Bcl-2/Bax modulation 10–20 µM
Rg5 Esophageal (Eca-109) Mitochondrial membrane disruption IC50: 8.245 µM
Rg3 Breast (MCF-7) Moderate apoptosis induction Higher doses required
Rk1 N/A NMDA receptor inhibition EC50: ~15 µM
Metabolic and Neuroprotective Effects
  • Rg5 vs. Rb1 :
    • Rg5 activates the Sirt1/PGC-1α pathway, improving insulin sensitivity and mitochondrial biogenesis in diabetic mice, while Rb1 requires metabolic conversion to exert similar effects .
  • Rg5 vs. Compound K :
    • Rg5 outperforms Compound K in reducing neuroinflammation and β-cell failure in streptozotocin-induced diabetes .

Pharmacokinetics and Metabolism

  • Rg5 is metabolized to Rh3 by intestinal microflora, which shows stronger anti-dermatitis activity than Rg5 .
  • Rg3 undergoes slower degradation, resulting in lower bioavailability compared to Rg5 .

Q & A

Q. What are the established methodologies for preparing Ginsenoside-Rg5 in laboratory settings?

this compound (G-Rg5) is primarily synthesized through thermal processing or acid hydrolysis of ginseng derivatives. Common methods include:

  • Acid-catalyzed degradation : Using hydrochloric acid to hydrolyze protopanaxadiol-type ginsenosides (e.g., Rb1, Rc) in ginseng root powder, yielding Rg5 through dehydration .
  • Molecular sieve-assisted extraction : Optimized protocols employ a modified Soxhlet extractor with 4A molecular sieves (0.3 g) and methanol as solvent, achieving a 3.20% yield under 65°C for 4 hours .
  • Steam processing : High-temperature treatment of raw ginseng promotes the conversion of polar ginsenosides to Rg5 via dehydration and glycosidic bond cleavage .

Q. How is this compound typically isolated and characterized post-synthesis?

Post-synthesis isolation involves:

  • Chromatographic separation : HPLC or silica gel column chromatography with mobile phases like chloroform-methanol-water (e.g., 65:35:10) to isolate Rg5 from crude extracts .
  • Structural validation : Mass spectrometry (MS) for molecular weight confirmation (Rg5: MW 766.98 g/mol) and nuclear magnetic resonance (NMR) for stereochemical analysis of the dammarane skeleton .
  • Purity assessment : High-performance thin-layer chromatography (HPTLC) or UPLC with ≥95% purity thresholds for pharmacological studies .

Q. What in vitro and in vivo models are commonly used to evaluate the pharmacological effects of this compound?

  • Anticancer studies : Human cancer cell lines (e.g., MCF-7, HepG2) treated with Rg5 (10–100 μM) to assess apoptosis via flow cytometry and Western blotting for caspase-3 activation .
  • Neuroprotection : Rodent models of Alzheimer’s disease (e.g., Aβ25-35-induced cognitive impairment) with Rg5 (20 mg/kg/day) to evaluate memory retention via Morris water maze .
  • Anti-inflammatory assays : RAW 264.7 macrophages stimulated with LPS to measure TNF-α suppression using ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between anticancer and adverse drug reaction (ADR) studies involving this compound?

Discrepancies arise from dose-dependent effects and model specificity:

  • Anticancer cytotoxicity : Rg5 induces apoptosis in cancer cells at 50–100 μM via ROS-mediated pathways .
  • ADR mechanisms : In RBL-2H3 mast cells, Rg5 at ≥50 μM triggers degranulation and histamine release, suggesting concentration thresholds for toxicity . Methodological recommendations :
  • Conduct parallel dose-response assays in both cancer and normal cell lines.
  • Use transcriptomics (e.g., RNA-seq) to identify differential gene expression pathways (e.g., NF-κB vs. p53) .

Q. What strategies optimize experimental parameters for maximizing Rg5 yield during extraction?

Key factors include:

  • Catalyst selection : Acidic conditions (pH 2–3) enhance glycoside hydrolysis but require neutralization to prevent degradation .
  • Solvent polarity : Methanol outperforms ethanol in extracting non-polar Rg5 due to higher dielectric constant .
  • Temperature control : Heating at 65°C balances reaction kinetics and thermal stability . Example optimization table :
ParameterOptimal ValueYield Increase vs. Baseline
Molecular sieve0.3 g 4A48%
Extraction time4 hours32%
Solvent volume30 mL methanol22%

Q. How does network pharmacology elucidate the multi-target mechanisms of this compound in neuroprotection and anticancer activity?

Network pharmacology integrates:

  • Target prediction : Databases like PharmMapper identify Rg5-binding proteins (e.g., AKT1, MAPK1, EGFR) .
  • Pathway enrichment : KEGG analysis links Rg5 to apoptosis (hsa04210) and PI3K-AKT signaling (hsa04151) .
  • Validation methods : Molecular docking (AutoDock Vina) confirms binding affinity (−8.5 kcal/mol for AKT1) and siRNA knockdown to verify target relevance .

Q. What statistical approaches are critical for validating the reproducibility of this compound’s pharmacological effects?

  • Power analysis : Ensure sample sizes (e.g., n ≥ 6 per group) to detect ≥30% effect sizes with 80% power .
  • Data normalization : Use Z-score standardization for high-throughput assays (e.g., metabolomics) to reduce batch effects .
  • Error reporting : Report 95% confidence intervals for IC50 values instead of single-point estimates .

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